![molecular formula C23H30N2O3S B7709931 ethyl 4-{2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamido}benzoate](/img/structure/B7709931.png)
ethyl 4-{2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamido}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamido}benzoate, commonly known as EPN, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPN belongs to the family of sulfonamide compounds, which are known for their antimicrobial and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of EPN is not fully understood. However, it is believed that EPN exerts its antimicrobial effects by inhibiting the synthesis of bacterial cell walls. EPN may also interfere with the bacterial DNA replication process. In terms of its anti-inflammatory effects, EPN is thought to suppress the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
EPN has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that EPN inhibits the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). EPN has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that EPN can reduce inflammation in animal models of arthritis and sepsis.
Vorteile Und Einschränkungen Für Laborexperimente
EPN has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. EPN is also stable under normal laboratory conditions. However, there are some limitations to using EPN in lab experiments. EPN is not very soluble in water, which can make it difficult to administer in certain experimental settings. Additionally, EPN has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.
Zukünftige Richtungen
There are several future directions for research on EPN. One area of interest is the development of new antimicrobial agents based on the structure of EPN. Researchers are also investigating the potential use of EPN in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, there is interest in exploring the use of EPN as a potential cancer treatment, due to its ability to inhibit cell growth and induce apoptosis in cancer cells. Overall, EPN shows great promise as a therapeutic agent, and further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of EPN involves the reaction of 4-aminobenzoic acid with 2-(4-methylphenylsulfonamido)acetic acid, followed by the addition of 2-phenylethylamine and ethyl chloroformate. The final product is obtained after purification through column chromatography and recrystallization. The yield of EPN is approximately 60%.
Wissenschaftliche Forschungsanwendungen
EPN has shown promising results in various scientific research applications. It has been studied for its antimicrobial properties, particularly against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. EPN has also been investigated for its anti-inflammatory effects, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-4-methyl-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-20-11-13-22(14-12-20)29(27,28)25(18-15-21-9-5-4-6-10-21)19-23(26)24-16-7-2-3-8-17-24/h4-6,9-14H,2-3,7-8,15-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUWZCANBRSJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

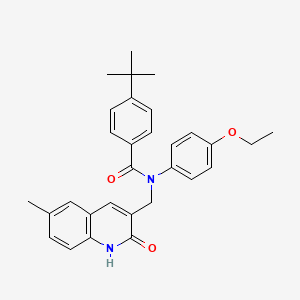

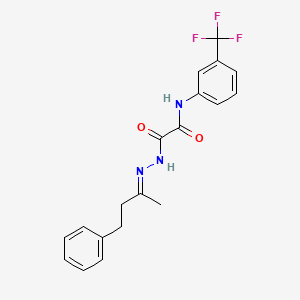

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7709876.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709882.png)
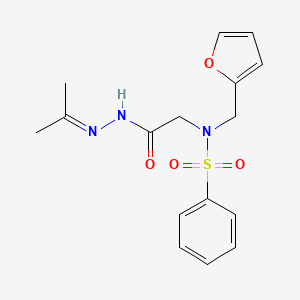
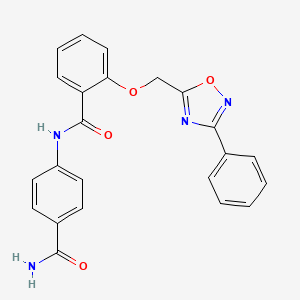
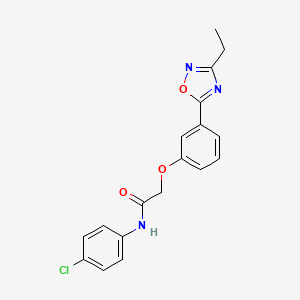
![2-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709910.png)
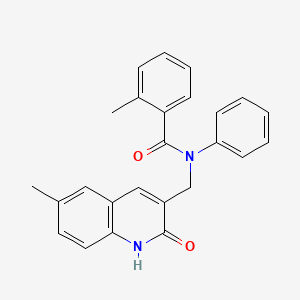
![2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7709935.png)
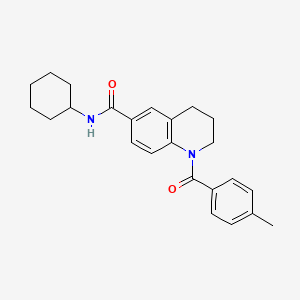
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7709954.png)